molecular formula C11H18N2 B1611497 N1,N1-Diethyl-2-methylbenzene-1,4-diamine CAS No. 2628-71-9

N1,N1-Diethyl-2-methylbenzene-1,4-diamine

Cat. No.: B1611497
CAS No.: 2628-71-9
M. Wt: 178.27 g/mol
InChI Key: NXVHEHXRZVQDCR-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-2-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of benzene, featuring two ethyl groups and a methyl group attached to the nitrogen atoms of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Diethyl-2-methylbenzene-1,4-diamine can be synthesized through several methods. One common route involves the reduction of 2-methyl-4-nitro-N,N-diethylaniline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst . Another method involves the reaction of 2-methyl-4-nitroaniline with diethylamine under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes. These processes typically use hydrogenation techniques with palladium or platinum catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-2-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Diethyl-2-methylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

1-N,1-N-diethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-13(5-2)11-7-6-10(12)8-9(11)3/h6-8H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVHEHXRZVQDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437989
Record name N~1~,N~1~-Diethyl-2-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2628-71-9
Record name N~1~,N~1~-Diethyl-2-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl-(2-methyl-4-nitro-phenyl)-amine (340 mg, 1.634 mmol) in methanol (10 ml) was hydrogenated over 10% Pd—C (50 mg) at room temperature and atmospheric pressure until no more gas absorption occurred. The reaction mixture was filtered over celite and the filtrate concentrated to dryness to give N1,N1-Diethyl-2-methyl-benzene-1,4-diamine (243 mg, 46.5%) as oil.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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